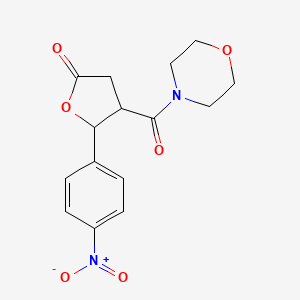
Acetic acid;2-(trimethylsilylmethylidene)pent-4-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;2-(trimethylsilylmethylidene)pent-4-en-1-ol is a chemical compound with the molecular formula C10H20O2Si. This compound is characterized by the presence of a trimethylsilyl group attached to a pent-4-en-1-ol moiety, with an acetic acid functional group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-(trimethylsilylmethylidene)pent-4-en-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 4-penten-1-ol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The resulting intermediate is then subjected to oxidation using an oxidizing agent like pyridinium chlorochromate (PCC) to yield the desired compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;2-(trimethylsilylmethylidene)pent-4-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), potassium permanganate (KMnO4).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Trimethylsilyl chloride (TMSCl), triethylamine (TEA).
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Acetic acid;2-(trimethylsilylmethylidene)pent-4-en-1-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Employed in the study of biochemical pathways and enzyme mechanisms.
Medicine: Investigated for potential therapeutic applications and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of acetic acid;2-(trimethylsilylmethylidene)pent-4-en-1-ol involves its interaction with specific molecular targets and pathways. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The acetic acid moiety can act as a proton donor or acceptor, facilitating catalytic processes.
Comparison with Similar Compounds
Similar Compounds
4-Penten-1-ol: A related compound with a similar structure but lacking the trimethylsilyl group.
Pent-4-en-2-yn-1-ol: Another similar compound with an alkyne functional group instead of the trimethylsilyl group.
Uniqueness
Acetic acid;2-(trimethylsilylmethylidene)pent-4-en-1-ol is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it a valuable reagent in various synthetic applications.
Properties
CAS No. |
61313-41-5 |
|---|---|
Molecular Formula |
C11H22O3Si |
Molecular Weight |
230.38 g/mol |
IUPAC Name |
acetic acid;2-(trimethylsilylmethylidene)pent-4-en-1-ol |
InChI |
InChI=1S/C9H18OSi.C2H4O2/c1-5-6-9(7-10)8-11(2,3)4;1-2(3)4/h5,8,10H,1,6-7H2,2-4H3;1H3,(H,3,4) |
InChI Key |
MIDTZHYPEUVVQS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C[Si](C)(C)C=C(CC=C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(Anilinomethylidene)-1-oxaspiro[5.5]undecane-2,4-dione](/img/structure/B14579715.png)
![2,2'-[Oxydi(4,1-phenylene)]bis(5-methyl-1,3-dioxane-5-carboxylic acid)](/img/structure/B14579734.png)


![N-(4-Nitrophenyl)-N'-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B14579755.png)

![Methyl 2-[(4-methylphenyl)acetyl]benzoate](/img/structure/B14579761.png)




![(2Z)-3-[(4-Methylphenyl)(phenyl)methyl]-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B14579783.png)

![Methyl [(methoxymethyl)sulfanyl]acetate](/img/structure/B14579792.png)
